2-Pyridinyl 2,5-dichlorobenzenesulfonate is a chemical compound characterized by its unique structural features, which include a pyridine ring and a dichlorobenzenesulfonate moiety. This compound has garnered attention in various fields of chemistry due to its potential applications in synthesis and biological activities.
The compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with sulfonyl chlorides. Its derivatives and related compounds are widely studied in organic chemistry, particularly in the context of synthesizing functionalized organosulfur compounds.
2-Pyridinyl 2,5-dichlorobenzenesulfonate belongs to the class of sulfonates, specifically arylsulfonates. It is also classified under organosulfur compounds due to the presence of sulfur in its structure.
The synthesis of 2-Pyridinyl 2,5-dichlorobenzenesulfonate typically involves the following steps:
A common synthetic route involves using dichlorobenzenesulfonyl chloride with pyridine under controlled conditions to ensure high yields. The reaction is usually conducted in an inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates. The yield can be optimized by adjusting temperature, solvent, and reaction time parameters.
The molecular structure of 2-Pyridinyl 2,5-dichlorobenzenesulfonate consists of a pyridine ring attached to a 2,5-dichlorobenzenesulfonate group. The presence of chlorine atoms at the 2 and 5 positions on the benzene ring enhances its electrophilic character.
2-Pyridinyl 2,5-dichlorobenzenesulfonate can participate in various chemical reactions including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atoms and the sulfonate group, which makes it a good electrophile for further transformations.
The mechanism of action for reactions involving 2-Pyridinyl 2,5-dichlorobenzenesulfonate typically follows these steps:
Kinetic studies indicate that reactions involving this compound often follow first-order kinetics with respect to the concentration of nucleophile.
2-Pyridinyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:
2-Pyridinyl 2,5-dichlorobenzenesulfonate represents an organosulfur compound featuring a sulfonate ester linkage between 2,5-dichlorobenzenesulfonyl and pyridinyl moieties. Its systematic IUPAC name is pyridin-2-yl 2,5-dichlorobenzene-1-sulfonate. The molecular structure comprises a benzenesulfonate group substituted with chlorine atoms at the 2- and 5-positions, esterified to the oxygen atom of 2-hydroxypyridine. Key identifiers include:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | pyridin-2-yl 2,5-dichlorobenzene-1-sulfonate |
CAS Registry Number | Not publicly assigned (derived from 2,5-dichlorobenzenesulfonyl precursors) |
Molecular Formula | C₁₁H₇Cl₂NO₃S |
SMILES | C1=CC=NC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
InChIKey | Unreported (theoretical calculations feasible) |
Structural characterization typically employs FTIR (showing S=O asym/sym stretches at 1370 cm⁻¹ and 1175 cm⁻¹), ¹H NMR (pyridyl protons at δ 8.50–7.70 ppm; benzenesulfonate aromatic protons at δ 7.90–7.40 ppm), and mass spectrometry (expected [M+H⁺] at m/z 318.96) [4] [6].
This sulfonate ester emerged from academic investigations into functionalized benzenesulfonate esters for materials and pharmaceutical applications. Unlike simpler analogs (e.g., Methyl 2,5-dichlorobenzenesulfonate, CAS# 78150-04-6 [4]), its development leverages pyridine’s nucleophilicity to create hydrolytically stable sulfonate esters. Key milestones include:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: